molecular formula C15H26O9 B011918 2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate CAS No. 57569-76-3

2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate

Cat. No.: B011918
CAS No.: 57569-76-3
M. Wt: 350.36 g/mol
InChI Key: UGIDBMZDPHJUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Glycereth-7 triacetate is synthesized through the ethoxylation of glycerol followed by acetylation. The ethoxylation process involves the reaction of glycerol with ethylene oxide to form glycereth-7, which is then acetylated using acetic anhydride to produce glycereth-7 triacetate . Industrial production methods typically involve the use of catalysts to enhance the reaction rates and yield.

Chemical Reactions Analysis

Glycereth-7 triacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Glycereth-7 triacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of glycereth-7 triacetate involves its interaction with the skin’s surface, where it acts as an emollient and solvent. The compound helps to soften and smoothen the skin by forming a protective barrier that retains moisture . Additionally, it enhances the solubility of other ingredients in cosmetic formulations, improving their efficacy.

Comparison with Similar Compounds

Glycereth-7 triacetate is part of a family of glycerin ethoxylates, which includes compounds like glycereth-3, glycereth-8, glycereth-12, glycereth-18, glycereth-20, glycereth-26, and glycereth-31 . Compared to these similar compounds, glycereth-7 triacetate is unique in its specific balance of ethoxylation and acetylation, providing a distinct combination of solubility and emollient properties. This makes it particularly valuable in cosmetic formulations where both properties are desired.

Conclusion

Glycereth-7 triacetate is a versatile compound with significant applications in cosmetics, chemistry, biology, and medicine. Its unique properties as a solvent and emollient make it an essential ingredient in various formulations, enhancing the texture, stability, and efficacy of products.

Properties

CAS No.

57569-76-3

Molecular Formula

C15H26O9

Molecular Weight

350.36 g/mol

IUPAC Name

2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate

InChI

InChI=1S/C15H26O9/c1-12(16)21-6-4-19-10-15(24-9-8-23-14(3)18)11-20-5-7-22-13(2)17/h15H,4-11H2,1-3H3

InChI Key

UGIDBMZDPHJUML-UHFFFAOYSA-N

SMILES

CC(=O)OCCOCC(COCCOC(=O)C)OCCOC(=O)C

Canonical SMILES

CC(=O)OCCOCC(COCCOC(=O)C)OCCOC(=O)C

Synonyms

GLYCERETH-7 TRIACETATE; Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.,.alpha.-1,2,3-propanetriyltris.omega.-(acetyloxy)-

Origin of Product

United States

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